molecular formula C14H11N3O2S2 B2809664 3-(1H-pyrrol-1-yl)-N'-(2-thienylcarbonyl)-2-thiophenecarbohydrazide CAS No. 672952-10-2

3-(1H-pyrrol-1-yl)-N'-(2-thienylcarbonyl)-2-thiophenecarbohydrazide

Cat. No. B2809664
M. Wt: 317.38
InChI Key: FUNWZWUDXMTSRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-pyrrol-1-yl)-N'-(2-thienylcarbonyl)-2-thiophenecarbohydrazide, also known as PTTC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTTC is a heterocyclic compound that contains two thiophene rings, a pyrrole ring, and a thiosemicarbazone moiety. This compound has been synthesized using various methods and has shown promising results in scientific research.

Scientific Research Applications

Synthesis and Antibacterial Activity

  • Synthesis and Antibacterial Properties : 3-(1H-pyrrol-1-yl)-N'-(2-thienylcarbonyl)-2-thiophenecarbohydrazide derivatives have been synthesized and exhibit notable antibacterial properties. This includes a series of 3-pyrrol-1-ylthieno[3,2-b]pyridine-2-carboxylic acid [(phenyl-, 1,3-benzodioxol-5-yl)methylene]-hydrazides, synthesized through reactions with aromatic aldehydes (Kostenko et al., 2015).

Synthesis and Anticancer Activity

  • Anticancer Activity : Compounds related to 3-(1H-pyrrol-1-yl)-N'-(2-thienylcarbonyl)-2-thiophenecarbohydrazide have demonstrated potential in anticancer research. For instance, the synthesis and anticancer activity of arylazothiazoles and 1,3,4-thiadiazoles using related compounds have been explored. These reactions, involving chitosan-grafted-poly(4-vinylpyridine) as a catalyst, have shown promising activity against colon and liver carcinoma cell lines (Gomha et al., 2015).

Design and Synthesis for Antioxidant and Antitumor Agents

  • Antioxidant and Antitumor Properties : Novel thiophenecarbohydrazide derivatives have been designed and synthesized for their potential as antioxidant and antitumor agents. Compounds such as 2-amino-5-acetyl-4-methyl-thiophene-3-carboxylic acid ethyl ester and 5-acetyl-2-amino-4-methylthiophene-3-carbohydrazide were used as starting materials, leading to significant antitumor and antioxidant activity in pharmacological tests (Abu‐Hashem et al., 2010).

Polymer Synthesis and Electrochromic Properties

  • Polymer Synthesis and Properties : Research has also delved into the synthesis of polymers based on related structures, like 2,5-di(thiophen-2-yl)-1H-pyrrole derivatives. These polymers, synthesized through chemical and electrochemical polymerization, have shown interesting properties such as electronic transitions, thermal stability, and influence on electrical conductivity depending on the substituents used (Pandule et al., 2014).

properties

IUPAC Name

3-pyrrol-1-yl-N'-(thiophene-2-carbonyl)thiophene-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S2/c18-13(11-4-3-8-20-11)15-16-14(19)12-10(5-9-21-12)17-6-1-2-7-17/h1-9H,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNWZWUDXMTSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(SC=C2)C(=O)NNC(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001330995
Record name 3-pyrrol-1-yl-N'-(thiophene-2-carbonyl)thiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001330995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820300
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(1H-pyrrol-1-yl)-N'-(2-thienylcarbonyl)-2-thiophenecarbohydrazide

CAS RN

672952-10-2
Record name 3-pyrrol-1-yl-N'-(thiophene-2-carbonyl)thiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001330995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.